molecular formula C27H29ClN4O3 B611875 Y2 Antagonist 36 CAS No. 1185845-15-1

Y2 Antagonist 36

Cat. No. B611875
M. Wt: 493.004
InChI Key: WIHRUDKZTYLJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y2 Antagonist 36 is a novel non-peptidic highly potent, soluble and selective NPY Y2 antagonist.

Scientific Research Applications

Impact on Food Intake and Obesity

Y2 antagonists, like PYY3–36, significantly impact food intake and obesity management. A study by Field et al. (2010) demonstrated that coadministration of PYY3–36 and oxyntomodulin, both Y2 receptor agonists, significantly reduced energy intake in overweight and obese humans, suggesting potential applications in obesity treatment (Field et al., 2010).

Neuropharmacological Effects

Y2 antagonists like BIIE0246 have been studied for their effects on neurotransmitter release and receptor interactions. For instance, research by Grouzmann et al. (1997) characterized a selective antagonist of neuropeptide Y at the Y2 receptor, highlighting its high affinity and selective antagonistic properties (Grouzmann et al., 1997).

Role in Mood Disorders and Schizophrenia

Studies have explored the implications of Y2 agonists and antagonists in mood disorders and schizophrenia. Stadlbauer et al. (2013) found that the Y2 receptor agonist PYY3-36 induced behavioral changes in mice relevant to schizophrenia, suggesting a potential role in neuropsychiatric disorders (Stadlbauer et al., 2013).

Applications in Pain Management

Research also indicates that Y2 antagonists may play a role in pain management. Smith et al. (2007) reviewed data suggesting that spinal application of NPY, acting through Y2 receptors, could reduce signs of acute and chronic pain (Smith et al., 2007).

properties

CAS RN

1185845-15-1

Product Name

Y2 Antagonist 36

Molecular Formula

C27H29ClN4O3

Molecular Weight

493.004

IUPAC Name

N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide

InChI

InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34)

InChI Key

WIHRUDKZTYLJLT-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C)C(NC2=CC=C(N3CCN(C(C4=NC=CC=C4OC)=O)CC3)C(Cl)=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Y2 Antagonist 36

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Y2 Antagonist 36
Reactant of Route 2
Reactant of Route 2
Y2 Antagonist 36
Reactant of Route 3
Reactant of Route 3
Y2 Antagonist 36
Reactant of Route 4
Reactant of Route 4
Y2 Antagonist 36
Reactant of Route 5
Reactant of Route 5
Y2 Antagonist 36
Reactant of Route 6
Reactant of Route 6
Y2 Antagonist 36

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.